molecular formula C11H17N3O B4179469 N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide

N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide

Cat. No. B4179469
M. Wt: 207.27 g/mol
InChI Key: QSKDBYWSEJIHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide” is a chemical compound with the molecular formula C10H15N3O . It is a pyrazole-based compound . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole-based ligands, which could be similar to the synthesis of “N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide”, has been demonstrated in various studies . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is attached to a propyl group and a cyclobutanecarboxamide group .


Chemical Reactions Analysis

While specific chemical reactions involving “N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide” are not available, pyrazole-based ligands have been studied for their catalytic properties in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Scientific Research Applications

Catalysis and Metal Complexes

Pyrazole-based ligands have gained attention due to their ability to coordinate with metal ions. In a study by Bouroumane et al., four pyrazole-based ligands were synthesized and characterized. These ligands contain pyrazole sp2-nitrogen, pyridine sp2-nitrogen, and amine sp3-nitrogen, allowing them to coordinate with metals . Notably, copper (II)-based complexes demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone. The presence of copper (II) ions mimics the active sites of the catecholase enzyme, leading to enhanced reaction rates.

Biological Applications

Pyrazole derivatives exhibit diverse biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects . Researchers continue to explore these compounds for potential therapeutic applications.

Synthetic Chemistry

Recent developments in synthetic chemistry have focused on pyrazoles. Eco-friendly methodologies, heterogeneous catalytic systems, and ultrasound-assisted reactions contribute to efficient pyrazole synthesis . These advances enable the preparation of diverse pyrazole derivatives with tailored properties.

Future Directions

The future directions for “N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide” and similar compounds could involve further developments in catalytic processes relating to catecholase activity . Additionally, due to the wide range of applications of pyrazole-based ligands, there could be potential for further exploration in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

N-(3-pyrazol-1-ylpropyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c15-11(10-4-1-5-10)12-6-2-8-14-9-3-7-13-14/h3,7,9-10H,1-2,4-6,8H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKDBYWSEJIHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.